(1-Chloro-1-methylethyl)benzene
Overview
Description
Mechanism of Action
Target of Action
This compound is a derivative of benzene and contains a chloromethyl group, which suggests that it may interact with biological molecules through nucleophilic substitution reactions .
Mode of Action
In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom attached to the chlorine atom, leading to the displacement of the chloride ion .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloro-1-methylethyl)benzene can be synthesized through the hydrochlorination of α-methylstyrene. This reaction typically involves the use of hydrochloric acid (HCl) in the presence of a solvent such as methylene chloride . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of α-methylstyrene to this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where α-methylstyrene is continuously fed into the reactor along with hydrochloric acid. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (1-Hydroxy-1-methylethyl)benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of isopropylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: (1-Hydroxy-1-methylethyl)benzene.
Oxidation: Acetophenone or benzoic acid.
Reduction: Isopropylbenzene.
Scientific Research Applications
(1-Chloro-1-methylethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but with a benzyl group instead of an isopropyl group.
(1-Bromo-1-methylethyl)benzene: Similar but with a bromine atom instead of chlorine.
(1-Chloro-2-methylethyl)benzene: Similar but with the chlorine atom on a different carbon atom.
Uniqueness
(1-Chloro-1-methylethyl)benzene is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom and the isopropyl group. This combination allows for selective reactions that are not as easily achieved with other similar compounds .
Properties
IUPAC Name |
2-chloropropan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKMUJJFXZGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239412 | |
Record name | (1-Chloro-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-53-2 | |
Record name | (1-Chloro-1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Chloro-1-methylethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Chloro-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-chloro-1-methylethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-CHLORO-1-METHYLETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEG7ZUL2X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1-chloro-1-methylethyl)benzene in polymer chemistry?
A: this compound, often found as part of more complex molecules, plays a crucial role as an initiator in cationic polymerization. For example, 1,4-bisthis compound, when combined with boron trichloride (BCl3), initiates the polymerization of isobutylene, leading to the formation of polyisobutylene. [, , , ] This "inifer" technique allows for controlled polymerization, influencing the molecular weight and properties of the resulting polymer. []
Q2: How does the interaction of 1,4-bisthis compound with BCl3 initiate polymerization?
A: When 1,4-bisthis compound interacts with BCl3 at low temperatures (-80°C) in a suitable solvent like dichloromethane (CH2Cl2), a red color emerges. This color change indicates the formation of a charge-transfer complex. [] This complex arises from the abstraction of a chloride ion (Cl-) from 1,4-bisthis compound by BCl3, generating a carbenium ion. This highly reactive carbenium ion can then initiate the polymerization of monomers like isobutylene. []
Q3: Can the polymerization process be controlled using the 1,4-bisthis compound/BCl3 system?
A: Yes, the degree of polymerization can be controlled by adjusting reaction conditions such as the ratio of 1,4-bisthis compound to BCl3 and the reaction temperature. [, ] Research has shown that rapid addition of BCl3 to a premixed monomer/inifer mixture is crucial for producing useful polymers. [] Additionally, the polymerization does not proceed to completion under these conditions, allowing for further modifications or reactions. []
Q4: What happens when 1,4-bisthis compound/BCl3 is subjected to higher temperatures?
A: Interestingly, at higher temperatures, the 1,4-bisthis compound/BCl3 system undergoes self-polymerization. [] The resulting polymers exhibit remarkable thermal stability and solubility in common solvents. [] Analysis reveals a uniform structure composed exclusively of 1,1,3-trimethyl indane-3,5-diyl units. [] This selectivity highlights the unique reactivity of this system and its potential for creating tailored polymers.
Q5: Are there alternative initiators to 1,4-bisthis compound for cationic polymerization?
A: Yes, researchers have explored 1,4-bis(1-methoxy-1-methylethyl)benzene as a potential alternative initiator. [] This compound represents a new generation of inifers, requiring an excess of BCl3 for activation. [] The activation mechanism involves complex formation between the ether group and BCl3, as evidenced by UV/VIS and conductivity measurements. []
Q6: Can this compound be used to synthesize other interesting molecules?
A: Yes, this compound can participate in reactions beyond polymerization. For example, researchers successfully synthesized 1,4-bis(3-chloro-1,1,3-trimethylbutyl)benzene with high yield by reacting 1,4-bisthis compound with isobutylene in the presence of tetrabutylammonium chloride at -80°C. [] The symmetrical isobutene adduct was then crystallized and analyzed using X-ray crystallography. [] This demonstrates the potential of this compound as a building block for more complex molecular architectures.
Q7: Are there any challenges or limitations associated with using this compound derivatives in polymerization?
A: While powerful initiators, compounds like 1,4-bisthis compound can undergo thermal decomposition, particularly at elevated temperatures. [] This decomposition leads to the formation of byproducts, such as α-methylstyrene, which can impact the properties of the final polymer. [] Careful control of reaction conditions, including temperature and time, is crucial to minimizing decomposition and ensuring the desired polymer characteristics.
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